Product packaging for LTX-315(Cat. No.:CAS No. 1345407-05-7)

LTX-315

Cat. No.: B610606
CAS No.: 1345407-05-7
M. Wt: 1439.8 g/mol
InChI Key: GGAKLYWEFZCVIT-TVEKFXMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LTX-315 is a first-in-class, synthetic 9-mer cationic oncolytic peptide designed based on structure-activity relationship studies of the host defense peptide bovine lactoferricin . Its primary research value lies in its ability to function as a potent oncolytic agent and a powerful immune modulator, making it a promising candidate for cancer immunotherapy research . The compound exhibits a dual mechanism of action. Firstly, it directly induces rapid, immunogenic cancer cell death via membranolytic activity . Due to its cationic nature, this compound selectively targets and disrupts negatively charged phospholipid membranes, which are more abundant on cancer cells . This interaction permeabilizes both the plasma membrane and mitochondrial membranes, leading to necrotic cell death and the release of damage-associated molecular patterns (DAMPs) such as ATP, HMGB1, and cytochrome C . Secondly, this compound reprograms the tumor microenvironment . The released DAMPs and tumor antigens promote the maturation of dendritic cells, which is critical for initiating antigen-specific antitumor immunity . This results in a significant influx of effector T cells into the tumor and a decrease in local immunosuppressive cells like regulatory T cells (Tregs) . This activity can convert immunologically "cold" tumors into "hot," T-cell-inflamed tumors . Research has shown that this compound can induce systemic immune responses, causing the regression of non-treated distant tumors (an abscopal effect) and protecting against tumor rechallenge in preclinical models . Its mechanism also involves downregulating PD-L1 expression in cancer cells via targeting ATP11B, and it can act directly on dendritic cells by activating TLR7 and MyD88-dependent signaling pathways . Given its multifaceted immunogenic properties, this compound serves as an ideal research tool for investigating immunogenic cell death and is a compelling combination partner with other immunotherapies, such as anti-CTLA-4 and anti-PD-1 antibodies, to achieve synergistic antitumor efficacy . This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H106N18O9 B610606 LTX-315 CAS No. 1345407-05-7

Properties

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAKLYWEFZCVIT-TVEKFXMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H106N18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1439.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345407-05-7
Record name LTX-315
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345407057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LTX-315
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12748
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RUXOTEMITIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75FBL12IZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action of Ltx 315 at the Cellular and Molecular Level

Initial Cellular Interactions

LTX-315's interaction with cancer cells begins with its engagement with the cell membrane.

Interaction with Intracellular Organelles

Beyond its effects on the plasma membrane, this compound also interacts with intracellular organelles, particularly mitochondria.

At concentrations too low to cause immediate loss of plasma membrane integrity, fluorescence-labeled this compound has been observed to internalize and accumulate in cytoplasmic vacuoles in close proximity to the mitochondria nih.govnih.gov. This compound treatment leads to significant alterations in mitochondrial morphology at the ultrastructural level oncotarget.comnih.govnih.gov. Studies have shown that this compound accumulates in mitochondria and causes mitochondrial outer membrane permeabilization (MOMP) nih.govresearchgate.net. The oncolytic effect of this compound involves the perturbation of both the cell membrane and the mitochondria lytixbiopharma.comoncotarget.com. Cells engineered to lose their mitochondria showed relative resistance to this compound-induced cell killing, underscoring the importance of this organelle for this compound-mediated cytotoxicity lytixbiopharma.com.

This compound causes an immediate arrest of mitochondrial respiration without a major uncoupling effect lytixbiopharma.com.

This compound treatment leads to a decreased signal from the mitochondrial membrane potential-sensitive dye Mitotracker, indicating that this compound interacts with the mitochondrial membrane and dissipates the mitochondrial inner transmembrane potential oncotarget.comnih.govlytixbiopharma.com. The mitochondrial membrane potential was shown to depolarize as a consequence of this compound treatment oncotarget.comnih.govnih.gov.

This compound disrupts the mitochondrial network and causes the release of mitochondrial intermembrane proteins into the cytosol lytixbiopharma.com. This includes the release of cytochrome c into the cytoplasm nih.govresearchgate.net.

Here is a summary of some research findings related to this compound's cellular interactions:

StudyCell Type/ModelKey FindingCitation
Eike et al., Oncotarget 2015Human melanoma cells (A375)Rapid plasma membrane disruption and cell death within 2 hours. Internalization and accumulation near mitochondria at low concentrations. Mitochondrial membrane potential depolarization and altered morphology. Release of ATP, Cytochrome C, and HMGB1. oncotarget.comnih.gov
Biophysical Characterization study (MDPI)Model Membrane PlatformsSelective disruption and irreversible permeabilization of negatively charged phospholipid membranes. Electrostatic interactions are key. mdpi.com
Mode of action study (Lytix Biopharma)Various cell linesPreferential enrichment at mitochondrial membranes, causing their permeabilization. Arrest of mitochondrial respiration. Dissipation of mitochondrial transmembrane potential. Release of mitochondrial intermembrane proteins. lytixbiopharma.com
This compound, CAPtivating immunity with necrosis (PubMed Central)Tumor cellsMitochondrial enrichment followed by mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c and SMAC. Final plasma membrane collapse. nih.gov
Dissipation of Mitochondrial Transmembrane Potential

Subcellular Localization and Accumulation

Studies have shown that this compound rapidly penetrates the plasma membrane of cancer cells. Once inside the cell, fluorescence-labeled this compound has been observed to accumulate in cytoplasmic vacuoles located in close proximity to the mitochondria oncotarget.comnih.gov. Subcellular fractionation and mass spectrometric analysis have confirmed that this compound is enriched in mitochondria lytixbiopharma.comaacrjournals.orgresearchgate.net. This accumulation near and within mitochondria is a key aspect of its cytotoxic activity nih.govlytixbiopharma.comresearchgate.net. This compound was not detected in the cell nucleus in these studies nih.gov.

Induction of Immunogenic Cell Death (ICD)

This compound is a potent inducer of immunogenic cell death (ICD) bmj.comtandfonline.comaacrjournals.orgd-nb.infotandfonline.comlytixbiopharma.comnih.govresearchgate.netbmj.comnih.govuit.no. ICD is a type of cell death that elicits an effective anti-tumor immune response by releasing or exposing specific molecules known as danger-associated molecular patterns (DAMPs) bmj.comtandfonline.comaacrjournals.orgd-nb.infonih.govnih.gov. This compound's membranolytic mode of action, which involves perturbing both the plasma membrane and mitochondrial membranes, leads to the release of these crucial DAMPs tandfonline.comaacrjournals.orgnih.govlytixbiopharma.comlytixbiopharma.com.

Release of Danger-Associated Molecular Patterns (DAMPs)

The induction of ICD by this compound is characterized by the release or exposure of several key DAMPs into the extracellular space tandfonline.comaacrjournals.orgd-nb.infotandfonline.comnih.govlytixbiopharma.comnih.govresearchgate.netlytixbiopharma.comfrontiersin.orgmdpi.com. These molecules act as "danger signals" that alert the immune system and promote the activation and maturation of antigen-presenting cells, such as dendritic cells tandfonline.comaacrjournals.orgd-nb.infofrontiersin.org.

Extracellular Adenosine Triphosphate (ATP) Release

This compound treatment leads to the rapid release of ATP into the cell supernatant oncotarget.comtandfonline.comtandfonline.comnih.govlytixbiopharma.comnih.govresearchgate.netuit.no. ATP is a DAMP that, when released extracellularly, can bind to purinergic receptors on immune cells, promoting their activation and the initiation of an inflammatory response tandfonline.comnih.gov. Studies have shown a significant increase in extracellular ATP levels following this compound treatment, with a rapid release observed within minutes of exposure tandfonline.comnih.gov. For instance, in rat TMSCs treated with this compound, a rapid release of ATP was observed, peaking around 10 minutes tandfonline.com.

Extracellular ATP Release Over Time (Rat TMSCs treated with 17 µM this compound) tandfonline.com

Time Point (min)Extracellular ATP Concentration (Mean ± SD)
5Data not explicitly provided in text
10Peak release around 10 min
30Subsequent descent after 30 min
60Data not explicitly provided in text
High Mobility Group Box 1 (HMGB1) Exodus

Another key DAMP released upon this compound treatment is High Mobility Group Box 1 (HMGB1) oncotarget.comtandfonline.comaacrjournals.orgd-nb.infotandfonline.comtandfonline.comnih.govlytixbiopharma.comnih.govresearchgate.netnih.govuit.nolytixbiopharma.comfrontiersin.orgmdpi.com. HMGB1 is typically located in the nucleus, but upon cellular stress or death, it can be translocated to the cytoplasm and subsequently released into the extracellular environment tandfonline.comlytixbiopharma.comresearchgate.net. This compound treatment induces the exodus of HMGB1 from the nucleus nih.govresearchgate.net. Increased levels of HMGB1 have been detected in the supernatant of this compound treated cells tandfonline.comnih.govlytixbiopharma.comresearchgate.net.

HMGB1 Translocation (Rat TMSCs treated with 17 µM this compound) tandfonline.com

Time Point (min)HMGB1 Localization (Lysate vs. Supernatant)
60Translocation from lysate to supernatant
Control CellsNo translocation after 60 min
Calreticulin (B1178941) Exposure

Calreticulin (CALR) is an endoplasmic reticulum-resident protein that, upon induction of ICD, translocates to the cell surface where it acts as an "eat-me" signal for phagocytic cells bmj.comtandfonline.comlytixbiopharma.comresearchgate.netuit.nonih.govlytixbiopharma.com. This compound has been shown to induce the exposure of calreticulin on the plasma membrane surface lytixbiopharma.comnih.govresearchgate.netuit.no. This surface exposure is a crucial hallmark of ICD, promoting the engulfment of dying cancer cells by antigen-presenting cells tandfonline.comlytixbiopharma.com.

Cytochrome c Release

Cytochrome c is a mitochondrial protein that is released from the mitochondrial intermembrane space into the cytosol when the outer mitochondrial membrane is perturbed oncotarget.comaacrjournals.orgd-nb.infonih.govlytixbiopharma.comresearchgate.netnih.govlytixbiopharma.commdpi.com. This compound treatment leads to the release of cytochrome c oncotarget.comaacrjournals.orgd-nb.infotandfonline.comnih.govlytixbiopharma.comresearchgate.netlytixbiopharma.com. This release is a consequence of this compound's interaction with and permeabilization of mitochondrial membranes nih.govlytixbiopharma.comresearchgate.net. Increased levels of cytochrome c have been detected in the supernatant of this compound treated cell cultures, occurring rapidly after exposure tandfonline.comnih.gov.

Extracellular Cytochrome c Release Over Time (A375 cells treated with 35 µM this compound) nih.gov

Time Point (min)Extracellular Cytochrome c Levels (Fold Increase vs. Control)
5Increase detected
15Data not explicitly provided in text
453-fold increase
Mitochondria-Derived DNA (mtDNA) and N-Formyl Peptides

This compound targets mitochondria, leading to their permeabilization and the release of mitochondrial components into the cytosol and extracellular space cell-stress.comlytixbiopharma.comtandfonline.comaacrjournals.orglytixbiopharma.com. Among the DAMPs released are mitochondria-derived DNA (mtDNA) and N-formyl peptides tandfonline.comlytixbiopharma.com. These molecules are considered potent immune activators, partly due to the evolutionary resemblance of mitochondria to bacteria lytixbiopharma.com. The release of mtDNA and N-formyl peptides can trigger distinct Toll-like receptor (TLR) signaling pathways, contributing to the maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs) frontiersin.orgtandfonline.com. This process is essential for initiating an adaptive immune response against tumor antigens frontiersin.orgtandfonline.com.

Unregulated Necrotic Phenotypes and Hemorrhagic Focal Necrosis

This compound induces a form of cell death characterized by necrotic phenotypes, rather than apoptosis aacrjournals.orglytixbiopharma.com. Studies have shown that this compound treatment fails to induce typical apoptotic signs like nuclear condensation and does not stimulate caspase activation; its cytotoxic effects are not inhibited by pan-caspase inhibitors aacrjournals.orglytixbiopharma.com. This suggests that this compound triggers unregulated necrosis aacrjournals.orglytixbiopharma.com. When injected into established tumors, this compound causes transiently hemorrhagic focal necrosis of the tumor parenchyma nih.govresearchgate.netaacrjournals.orgresearchgate.netgrafiati.com. This necrotic cell death leads to the release of intracellular contents, including DAMPs, into the tumor microenvironment, which is crucial for initiating an inflammatory and immune response nih.govmdpi.com.

Tumor Antigen Release and Presentation

A critical aspect of this compound's mechanism is its ability to induce the release of tumor antigens nih.govlytixbiopharma.comtandfonline.com. The membranolytic and organelle-disrupting effects of this compound lead to the disintegration of cellular compartments and the subsequent release of a wide spectrum of tumor antigens, including neoantigens, into the tumor microenvironment lytixbiopharma.comtandfonline.com. This release of tumor antigens, along with DAMPs, creates an essential premise for the development of tumor-specific immune responses nih.govlytixbiopharma.comtandfonline.com. APCs, particularly dendritic cells, are then able to engulf and process these released tumor antigens frontiersin.orgnih.govtandfonline.com. This processing is followed by the presentation of tumor antigens to T cells in the draining lymph nodes, leading to the activation and expansion of tumor-specific cytotoxic T lymphocytes (CTLs) frontiersin.orgnih.govtandfonline.com. The increased infiltration of CD8+ T cells into the tumor microenvironment observed after this compound treatment is a key indicator of this process and contributes to the eradication of residual cancer cells and the establishment of protective anti-tumor immunity nih.govcell-stress.comtandfonline.com.

Here is a summary of key DAMPs released upon this compound treatment:

DAMPSource/TypeImmune Function
Calreticulin (CRT)Endoplasmic Reticulum (ER)"Eat me" signal for phagocytosis by APCs. tandfonline.comresearchgate.netlytixbiopharma.com
ATPIntracellular/ExtracellularChemoattractant for immune cells, stimulates P2RX7 receptors on APCs. nih.govlytixbiopharma.comtandfonline.comresearchgate.netlytixbiopharma.com
HMGB1NucleusActivates TLR4 on APCs, promotes DC maturation. frontiersin.orgnih.govlytixbiopharma.comtandfonline.comresearchgate.netaacrjournals.orggrafiati.com
Mitochondria-derived DNAMitochondriaActivates TLR9 and other cytosolic sensors in APCs. tandfonline.comlytixbiopharma.com
N-Formyl PeptidesMitochondriaActivates FPR1 on APCs, chemoattractant. tandfonline.comlytixbiopharma.com
Cytochrome cMitochondria intermembrane spaceCan act as an intracellular DAMP or signal for apoptosis in some contexts. lytixbiopharma.comtandfonline.comlytixbiopharma.com

This compound also influences the tumor microenvironment by decreasing immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further enhancing the anti-tumor immune response lytixbiopharma.comtandfonline.com.

Immunomodulatory Effects and Tumor Microenvironment Remodeling

Reprogramming of the Tumor Microenvironment (TME)

Intratumoral administration of LTX-315 leads to significant alterations in the TME. tandfonline.comresearchgate.netnih.gov This reprogramming is initiated by the peptide's ability to induce immunogenic cell death (ICD) in cancer cells. tandfonline.comlytixbiopharma.comlytixbiopharma.com The membranolytic mode of action of this compound disrupts the plasma and mitochondrial membranes of tumor cells, leading to the release of danger-associated molecular patterns (DAMPs) and tumor antigens. tandfonline.comlytixbiopharma.comlytixbiopharma.comnih.govlytixbiopharma.comoncotarget.commdpi.com These released molecules act as potent immunostimulants, signaling tissue damage and initiating an inflammatory response within the tumor. tandfonline.comlytixbiopharma.comnih.govmdpi.comnih.govresearchgate.net The release of DAMPs such as ATP, calreticulin (B1178941), HMGB1, and cytochrome c, along with tumor antigens and neoantigens, is crucial for the activation of antigen-presenting cells (APCs), such as dendritic cells. tandfonline.comlytixbiopharma.comlytixbiopharma.comnih.govnih.govfrontiersin.orgmedchemexpress.eu Activated dendritic cells can then process and present these antigens to T cells, thereby promoting a tumor-specific immune response. tandfonline.comnih.govfrontiersin.org

Conversion of "Cold" Tumors to "Hot" Tumors

A significant effect of this compound on the TME is its ability to convert immunologically "cold" tumors, characterized by a lack of immune cell infiltration, into "hot" tumors, which are infiltrated by T cells. lytixbiopharma.comfrontiersin.orglytixbiopharma.comnih.govcell-stress.comd-nb.inforesearchgate.netnih.govbiospace.com This conversion is considered crucial for the effectiveness of many immunotherapies, particularly immune checkpoint inhibitors. tandfonline.comlytixbiopharma.comnih.gov this compound's induction of ICD and the subsequent release of DAMPs and tumor antigens facilitate the recruitment and activation of immune cells, leading to increased infiltration of lymphocytes into the tumor bed. tandfonline.comresearchgate.netnih.govlytixbiopharma.comlytixbiopharma.comlytixbiopharma.comnih.govmedchemexpress.eulytixbiopharma.comd-nb.info This enhanced immune cell presence transforms the TME from a poorly immunogenic state to one that is highly infiltrated by antitumor effector cells. lytixbiopharma.comlytixbiopharma.comcell-stress.comd-nb.infonih.gov

Data from clinical studies has demonstrated that this compound treatment can increase the infiltration of immune cells into tumors in patients with various solid tumors, including melanoma, sarcoma, and breast cancer, providing clinical evidence for its ability to convert cold tumors to hot ones. frontiersin.orgnih.govcell-stress.comresearchgate.netnih.govbiospace.com

Immune Cell Infiltration and Dynamics

This compound treatment profoundly impacts the infiltration and dynamics of various immune cell populations within the tumor microenvironment. The increase in tumor-infiltrating lymphocytes (TILs) is a hallmark of the immune response triggered by this compound. tandfonline.comlytixbiopharma.comlytixbiopharma.comnih.govlytixbiopharma.comnih.govfrontiersin.orglytixbiopharma.comresearchgate.netascopubs.orgmdpi.comnih.gov

Increased Tumor-Infiltrating Lymphocytes (TILs)

Intratumoral administration of this compound consistently leads to a significant increase in the number of TILs in preclinical models and in patients. tandfonline.comlytixbiopharma.comlytixbiopharma.comnih.govlytixbiopharma.comnih.govfrontiersin.orglytixbiopharma.comresearchgate.netascopubs.orgmdpi.comnih.gov This influx of immune cells is a direct consequence of the immunogenic environment created by this compound-induced cell death and DAMP release. tandfonline.comlytixbiopharma.comlytixbiopharma.comnih.govmedchemexpress.eu Studies have shown increased infiltration of CD3+ T cells in treated tumors. nih.govcell-stress.comresearchgate.netnih.govresearchgate.net

In a phase I clinical trial, increased infiltration of immune cells into tumors was observed in patients with melanoma, sarcoma, and breast cancer following this compound treatment. researchgate.netresearchgate.net Specifically, elevation of TILs in injected lesions was observed in a notable percentage of evaluable patients. biospace.com

Study TypeTumor Type(s)Observed TIL IncreaseRelevant Citations
PreclinicalMelanoma, Sarcoma, Breast CancerYes lytixbiopharma.comlytixbiopharma.comnih.govnih.govlytixbiopharma.comcell-stress.comd-nb.infomdpi.com
Clinical (Phase I)Melanoma, Sarcoma, Breast CancerYes cell-stress.comresearchgate.netbiospace.comresearchgate.net
Clinical (Sarcoma)Soft Tissue SarcomaYes ascopubs.orgnih.gov
CD8+ T-cell Infiltration

A particularly important aspect of this compound's effect on immune infiltration is the significant increase in cytotoxic CD8+ T cells within the tumor microenvironment. tandfonline.comnih.govlytixbiopharma.comnih.govlytixbiopharma.comresearchgate.netfrontiersin.orgaacrjournals.orglytixbiopharma.comnih.govcell-stress.comd-nb.inforesearchgate.netnih.govmdpi.comnih.govresearchgate.netverrica.com These cells are critical mediators of antitumor immunity, capable of directly recognizing and killing cancer cells. tandfonline.comlytixbiopharma.comlytixbiopharma.com Preclinical studies in various cancer models, including melanoma and sarcoma, have consistently demonstrated increased densities and frequencies of CD8+ T cells in this compound-treated tumors compared to untreated controls. lytixbiopharma.comnih.govresearchgate.netlytixbiopharma.comnih.govcell-stress.comd-nb.infomdpi.com

Clinical data further supports these findings, with analyses of patient biopsies showing increased CD8+ T-cell infiltration following this compound treatment in melanoma, sarcoma, and breast cancer patients. researchgate.netfrontiersin.orgaacrjournals.orgcell-stress.comresearchgate.netnih.govnih.govresearchgate.net In a phase I trial, an increase in intralesional CD8+ T cells was observed in a high percentage of evaluated biopsies. aacrjournals.orgresearchgate.netresearchgate.net

Study TypeTumor Type(s)Observed CD8+ T-cell IncreasePercentage of Patients/Samples with IncreaseRelevant Citations
PreclinicalMelanoma, Sarcoma, Breast CancerYesNot specified as a percentage lytixbiopharma.comnih.govresearchgate.netfrontiersin.orglytixbiopharma.comnih.govcell-stress.comd-nb.infomdpi.com
Clinical (Phase I)Melanoma, Sarcoma, Breast CancerYes86% (12/14 biopsies) aacrjournals.orgresearchgate.netresearchgate.net
Clinical (Sarcoma)Soft Tissue SarcomaYesObserved in samples with increased CD3+ TILs nih.gov cell-stress.comnih.gov
CD4+ T-cell Infiltration

In addition to CD8+ T cells, this compound treatment has also been shown to influence the infiltration of CD4+ T cells into the tumor microenvironment. nih.govlytixbiopharma.comcell-stress.comd-nb.infonih.govmdpi.comnih.gov CD4+ T cells, including T helper cells, play a supportive role in orchestrating effective antitumor immune responses, including aiding in the activation and maintenance of CD8+ T cell activity and contributing to immune memory. d-nb.info

Study TypeTumor Type(s)Observed CD4+ T-cell IncreaseRelevant Citations
PreclinicalMelanoma, Breast Cancer, SarcomaYes lytixbiopharma.comcell-stress.comd-nb.infonih.govmdpi.com
Clinical (Sarcoma)Soft Tissue SarcomaYes ascopubs.orgnih.gov
T-cell Clonality and Diversity

Beyond simply increasing the number of T cells, this compound treatment also impacts the diversity and clonality of the T-cell receptor (TCR) repertoire within the tumor microenvironment and in peripheral blood. tandfonline.comlytixbiopharma.comlytixbiopharma.comlytixbiopharma.comaacrjournals.orglytixbiopharma.comnih.govresearchgate.netnih.govresearchgate.netverrica.com An expansion of specific T-cell clones suggests the development of a targeted immune response against tumor-associated antigens. aacrjournals.orgresearchgate.netresearchgate.net

Sequencing of the TCR repertoire in preclinical models and clinical trials has revealed a significant expansion of T-cell clones following this compound treatment. lytixbiopharma.comlytixbiopharma.comaacrjournals.orglytixbiopharma.comresearchgate.netnih.govresearchgate.netverrica.com In a phase I clinical study, sequencing of the TCR repertoire in peripheral blood identified a significant expansion of T-cell clones after treatment, with a substantial percentage of these expanded clones also found in post-treatment tumor biopsies, indicating they were tumor-associated. aacrjournals.orgresearchgate.netresearchgate.net This increase in T-cell clonality and diversity underscores this compound's ability to stimulate a robust and specific adaptive antitumor immune response. tandfonline.comlytixbiopharma.comlytixbiopharma.comlytixbiopharma.comlytixbiopharma.comnih.govverrica.com

Study TypeSample SourceObserved Effect on Clonality/DiversityFindingsRelevant Citations
PreclinicalTumor MicroenvironmentIncreased Clonality and DiversityGreater T-cell infiltration, clonality, and number of clones. lytixbiopharma.comlytixbiopharma.comlytixbiopharma.com lytixbiopharma.comlytixbiopharma.comlytixbiopharma.comlytixbiopharma.com
Clinical (Phase I)Peripheral Blood and Tumor BiopsiesSignificant Expansion of ClonesSignificant expansion in blood; many expanded clones present in tumor. aacrjournals.orgresearchgate.netresearchgate.net aacrjournals.orgresearchgate.netnih.govresearchgate.net

Modulation of Immunosuppressive Cells

Treatment with this compound leads to a reduction in the local abundance of key immunosuppressive cell types within the tumor microenvironment. tandfonline.comnih.govaacrjournals.orglytixbiopharma.comlytixbiopharma.comnih.gov

Decrease in Regulatory T Cells (Tregs)

This compound treatment has been shown to decrease the infiltration and local abundance of regulatory T cells (Tregs) in primary treated tumors and in re-challenged secondary tumors in experimental models. frontiersin.orgtandfonline.comaacrjournals.orglytixbiopharma.comnih.govcell-stress.comnih.gov This reduction in Tregs contributes to the reinstatement of systemic anticancer immune responses. tandfonline.com

Decrease in Myeloid-Derived Suppressor Cells (MDSCs)

Studies indicate that this compound treatment also decreases the local abundance of myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment. tandfonline.comnih.govaacrjournals.orglytixbiopharma.comnih.govbmj.com The depletion of MDSCs, similar to the reduction in Tregs, helps to alleviate tumor-induced immune suppression. tandfonline.comd-nb.infonih.govbmj.com

Activation of Natural Killer (NK) and Natural Killer T (NKT) cells

While the provided search results primarily focus on T cells and dendritic cells, one source mentions that this compound may induce systemic innate and adaptive immune responses mediated by anti-tumor natural killer (NK) cells. verrica.com Further detailed research findings specifically on the activation of NK and Natural Killer T (NKT) cells by this compound were not extensively covered in the provided snippets.

Dendritic Cell (DC) Maturation and Activation

A central mechanism by which this compound elicits anticancer immunity is through the induction of dendritic cell (DC) maturation and activation. frontiersin.orgnih.govresearchgate.netoup.combmj.comnih.gov this compound treatment induces the maturation of tumor-infiltrating DCs (TiDCs), which is crucial for the induction of antigen-specific immunity. frontiersin.orgnih.govresearchgate.netoup.com Mature DCs acquire the capacity to migrate to draining lymph nodes to present tumor antigens and initiate antitumor immune responses. frontiersin.orgnih.gov

Direct Activation via Toll-like Receptor (TLR) Signaling (e.g., TLR7)

This compound can directly activate DCs by triggering Toll-like Receptor (TLR) signaling, specifically activating TLR7. frontiersin.orgnih.govresearchgate.netoup.combmj.comnih.govresearchgate.net This direct activation leads to the ignition of intracellular signaling pathways that promote DC maturation, including NF-κB, mitogen-activated protein kinases (MAPKs), and inflammasome signaling, as well as increased type 1 interferon production. frontiersin.orgnih.govresearchgate.netnih.gov

Antigen-Presenting Cell (APC) Recruitment and Engagement

The release of DAMPs and tumor antigens following this compound treatment prompts the recruitment and activation of professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), into the tumor bed lytixbiopharma.comlytixbiopharma.comtandfonline.commdpi.com. These activated DCs engulf and process the released tumor antigens and neoantigens lytixbiopharma.comtandfonline.com. This process is essential for the subsequent presentation of these antigens to T cells, initiating a tumor-specific immune response lytixbiopharma.comtandfonline.com. Studies indicate that this compound triggers MyD88-dependent maturation of dendritic cells, contributing to the induction of antigen-specific immunity frontiersin.org.

Induction of Systemic Antitumor Immune Responses

Intratumoral administration of this compound has been shown to stimulate the generation of systemic tumor-specific immune responses in various experimental animal models frontiersin.orgcell-stress.comlytixbiopharma.comresearchgate.netnih.govbmj.comnih.govoncotarget.comresearchgate.net. This systemic effect is crucial for controlling both treated tumors and distant, untreated lesions, a phenomenon known as the abscopal effect lytixbiopharma.comtandfonline.comnih.gov. The induction of these systemic responses is linked to the release of tumor-specific antigens and potent immune stimulatory molecules nih.govoncotarget.com.

Adaptive Immune Response Activation

This compound treatment leads to the activation of the adaptive immune response frontiersin.orglytixbiopharma.comoncotarget.com. This is characterized by an increase in the infiltration of cytotoxic CD8+ T cells into the tumor tissue frontiersin.orgcell-stress.comlytixbiopharma.comresearchgate.netverrica.com. Concurrently, there is a decrease in the local abundance of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further favoring an antitumor immune environment cell-stress.comlytixbiopharma.combmj.comresearchgate.net. The activated DCs, having processed tumor antigens, migrate to draining lymph nodes to present these antigens to T cells, leading to the priming and activation of tumor-specific cytotoxic T lymphocytes frontiersin.orgtandfonline.com. This T-cell activation is fundamental for executing an effective immune response against the tumor lytixbiopharma.comtandfonline.com.

Data from preclinical studies illustrate the changes in immune cell populations within the TME following this compound treatment.

Immune Cell TypeEffect of this compound TreatmentSource(s)
CD8+ T cellsIncreased infiltration frontiersin.orgcell-stress.comlytixbiopharma.comresearchgate.netverrica.com
Regulatory T cells (Tregs)Decreased abundance cell-stress.comlytixbiopharma.combmj.comresearchgate.net
MDSCsDecreased abundance lytixbiopharma.combmj.comresearchgate.net
Dendritic Cells (DCs)Recruitment and activation lytixbiopharma.comlytixbiopharma.comtandfonline.commdpi.com

Protective Immunity Against Re-challenge

A significant finding in preclinical studies is the induction of long-lasting protective immunity against tumor re-challenge in animals previously cured by this compound treatment lytixbiopharma.comresearchgate.netnih.govbmj.comnih.govoncotarget.com. Animals cured after this compound administration demonstrate protection against subsequent challenges with the same cancer cells, indicating the development of immunological memory frontiersin.orgnih.govnih.gov. This protective effect has been observed for extended periods following initial treatment tandfonline.comnih.gov. The tumor-specific nature of this protective immune response has also been demonstrated nih.gov.

Study ModelOutcome on Re-challengeSource(s)
B16 melanomas in miceProtected against re-challenge (intradermally and intravenously) lytixbiopharma.comnih.gov
Rat sarcoma model (rTMSCs)Protected against s.c. and i.p. re-challenge up to 60 weeks post-treatment tandfonline.comnih.gov
MCA205 sarcomas in miceCured animals protected from re-challenge cell-stress.com
A20 lymphomas (in combination)Systemic protective immune responses lytixbiopharma.com

Preclinical Research Findings and Therapeutic Efficacy

Antitumor Activity in Experimental Animal Models

Preclinical studies have shown LTX-315 to be effective against a broad spectrum of malignancies, including melanoma, sarcoma, and breast cancer. researchgate.net The intratumoral administration of this compound has resulted in growth inhibition, complete regression, and long-lasting tumor-specific immune responses in various experimental animal models. tandfonline.commedchemexpress.euforskningsradet.no

Efficacy in Sarcoma Models (e.g., MCA205, Kras- and P53-driven soft tissue sarcoma)

This compound administration also regresses established murine MCA205 sarcomas. nih.govcell-stress.com In an experimental rat sarcoma model (rTMSC fibrosarcoma), intratumoral treatment with this compound resulted in complete regression and a systemic immune response. nih.gov this compound has also been evaluated in conditional genetic mouse models of Kras- and P53-driven soft tissue sarcoma, where it delayed the progression of the disease. nih.govverrica.comcell-stress.com

Efficacy in Breast Cancer Models (e.g., Triple-Negative Breast Cancer)

This compound has shown anticancer activity against breast cancer models, including triple-negative breast cancer (TNBC). researchgate.netforskningsradet.no In a triple-negative breast cancer model resistant to checkpoint inhibitors, this compound showed significant synergy with chemotherapy and radiation. forskningsradet.no Studies in the 4T1 breast cancer model, which is a model of metastatic, poorly immunogenic TNBC, demonstrated that this compound mediated robust local and metastatic disease control. bmj.comnih.gov The combination of this compound with single-dose CAELYX® (liposomal doxorubicin) induced complete regression of 4T1 mammary fat pad carcinomas in several treated animals. researchgate.net

Activity Against Drug-Resistant and Drug-Sensitive Cancer Cells

This compound has been shown to be highly effective against a broad panel of both drug-resistant and drug-sensitive cancer cells in preclinical studies, displaying lower activity toward normal cells. tandfonline.commedchemexpress.eulytixbiopharma.comacs.org this compound is equipotent against drug-resistant cancer cells. medchemexpress.eu This selective anticancer activity in preclinical studies highlights its potential therapeutic value. tandfonline.comlytixbiopharma.com

Induction of Tumor Regression

Intratumoral administration of this compound in animal models results in tumor necrosis and the infiltration of immune cells into the tumor tissue, followed by complete remission of the tumor. tandfonline.commedchemexpress.euforskningsradet.no The oncolytic effect of this compound involves the perturbation of the plasma membrane and mitochondria, leading to the release of DAMPs and tumor antigens, which is essential for stimulating tumor-specific immune responses and inducing tumor regression. tandfonline.commedchemexpress.eulytixbiopharma.com

Complete Regression in Preclinical Models

Complete regression of tumors has been observed in several preclinical models following intratumoral treatment with this compound. tandfonline.commedchemexpress.eulytixbiopharma.comresearchgate.netforskningsradet.noverrica.comcell-stress.com Intratumoral treatment with this compound resulted in complete regression of orthotopic B16 melanomas in 80% of animals. tandfonline.comlytixbiopharma.com Small MCA205 sarcomas went into complete regression when treated intratumorally with this compound. tandfonline.comlytixbiopharma.com In a rat fibrosarcoma model, complete regression was obtained in all treated animals. nih.gov The combination of this compound with CAELYX® induced complete regression of 4T1 mammary fat pad carcinomas in several animals. researchgate.net this compound has demonstrated complete regression and long-lasting tumor-specific immune responses in preclinical animal models, including triple-negative breast cancer models. forskningsradet.nobmj.com

Abscopal Effect (Regression of Distant Tumors)

Preclinical studies have provided evidence for the ability of this compound to induce an abscopal effect, characterized by the regression of tumors located distant from the site of injection. Intratumoral administration of this compound in animal models has been shown to result in tumor necrosis and immune cell infiltration in the treated lesion, followed by complete remission of the tumor. lytixbiopharma.com This local treatment can stimulate systemic anticancer immune responses that also suppress the growth of distant, untreated tumors. tandfonline.comlytixbiopharma.com

In a rat fibrosarcoma model, intratumoral treatment with this compound led to complete regression and a systemic immune response. nih.gov This treatment was found to be T-cell dependent and resulted in an abscopal effect, as demonstrated by the regression of distal non-treated lesions. nih.gov Significant infiltration of CD8+ T cells was observed in both treated and non-treated lesions in this model, correlating with tumor regression. nih.gov The abscopal response, associated with a systemic anti-tumor response to local therapy, was clearly T-cell-mediated. nih.gov

Synergistic Effects in Combination Therapies

This compound's ability to reshape the tumor microenvironment by increasing T-cell infiltration and altering the balance of immune cells suggests its potential as a combination partner for other immunotherapies. tandfonline.comlytixbiopharma.com Preclinical models have investigated the synergistic effects of this compound with various agents.

Immune Checkpoint Inhibitors (e.g., anti-CTLA4, anti-PD-1)

Preclinical studies have demonstrated significant synergy between this compound and immune checkpoint inhibitors, such as anti-CTLA4 and anti-PD-1 antibodies. tandfonline.comlytixbiopharma.comaacrjournals.orglytixbiopharma.comlytixbiopharma.com This combination has shown enhanced anti-tumor effects compared to either monotherapy. tandfonline.comlytixbiopharma.comaacrjournals.orgnih.gov

In some preclinical tumor models, a combination of this compound and anti-CTLA4 demonstrated significant synergy. tandfonline.comlytixbiopharma.comaacrjournals.orgnih.gov For instance, in a murine MCA205 sarcoma model, while small tumors showed complete regression with this compound monotherapy, treating larger tumors with this compound in combination with a CTLA4 antibody resulted in a significant synergistic effect. tandfonline.comlytixbiopharma.com This synergistic interaction was observed on both ipsilateral (treated) and contralateral (untreated) tumors. tandfonline.comlytixbiopharma.com this compound has been shown to increase the intratumoral ratio of cytotoxic T lymphocytes (CTLs) over regulatory T cells (Tregs) and upregulate membrane CTLA4 molecules, potentially contributing to the synergy with CTLA4 blockade. tandfonline.comlytixbiopharma.comnih.gov

Preclinical data also indicates synergy between this compound and anti-PD-1 in animal models. lytixbiopharma.com Combining this compound with anti-PD-L1 antibody in a pancreatic cancer model resulted in more significant inhibition of tumor growth compared to either treatment alone. nih.gov

Immunochemotherapy (e.g., Doxorubicin (B1662922)/CAELYX®)

Combinations of this compound and chemotherapeutic agents, such as doxorubicin (including its liposomal formulation, CAELYX®), have shown significant synergy in preclinical models compared with either monotherapy. tandfonline.comlytixbiopharma.com this compound is thought to induce immunogenic cell death (ICD), releasing DAMPs and tumor antigens, while doxorubicin is also known to promote ICD and can inhibit immunosuppressive cells. nih.govd-nb.info

In a preclinical triple-negative breast cancer (TNBC) model, combining intratumoral this compound with CAELYX® demonstrated a significant additive antitumor effect. nih.govd-nb.info This combination led to a significant increase in survival compared to monotherapy or control groups, with complete regression observed in a notable percentage of animals treated with the combination. nih.gov Imaging and histological examination showed that the combination induced strong local necrosis and increased infiltration of CD4+ and CD8+ immune cells into the tumor tissue. d-nb.info

Table 1: Preclinical Synergy of this compound Combinations

Combination PartnerPreclinical Model(s)Observed EffectReference(s)
Anti-CTLA4Murine MCA205 sarcomaSignificant synergy tandfonline.comlytixbiopharma.comnih.gov
Anti-PD-1/Anti-PD-L1Animal models, Pancreatic cancer modelSynergy lytixbiopharma.comnih.gov
Doxorubicin/CAELYX® (Liposomal)Triple-negative breast cancer model (4T1 mammary fat pad)Significant additive/synergy tandfonline.comlytixbiopharma.comnih.govd-nb.info

Radiotherapy

Preclinical data suggests that this compound can synergize with radiotherapy. In multi-lesion mouse models of ICI-resistant breast cancer, intratumoral this compound administered to one lesion combined with hypofractionated radiotherapy to another lesion resulted in therapeutic effects. researchgate.net

Clinical Research Findings and Immunological Impact in Patients

Phase I and Phase II Clinical Trials

Phase I and Phase II clinical trials have been conducted to assess LTX-315, both as a monotherapy and in combination with other immunotherapies. nih.govaacrjournals.orglytixbiopharma.comascopubs.orgresearchgate.net These trials have provided insights into the peptide's effects on the tumor microenvironment and systemic immune responses in patients with advanced solid tumors. nih.govaacrjournals.orgascopubs.orgresearchgate.net

Study Populations

Clinical trials investigating this compound have enrolled patients with advanced solid tumors. nih.govaacrjournals.orglytixbiopharma.com Specific tumor types studied include melanoma, sarcoma (including soft tissue sarcoma), breast cancer (specifically triple-negative breast cancer), and basal cell carcinoma. lytixbiopharma.comcell-stress.comascopubs.orgresearchgate.netlytixbiopharma.comresearchgate.netfrontiersin.orglytixbiopharma.comhkdir.nocuretoday.comoncnursingnews.com Patients enrolled typically have advanced or metastatic disease with at least one transdermally accessible lesion for intratumoral injection. aacrjournals.orglytixbiopharma.comlytixbiopharma.comresearchgate.net

Evidence of Immunological Activity in Patients

Analysis of tumor biopsies and peripheral blood from patients treated with this compound has provided evidence of its immunological impact. nih.govaacrjournals.orgnih.gov

Increased CD8+ T-cell Infiltration in Tumor Biopsies

Studies have consistently shown that this compound treatment leads to increased infiltration of CD8+ T cells into the tumor microenvironment. nih.govaacrjournals.orgcell-stress.comresearchgate.netresearchgate.net Analysis of serial biopsies taken before and after treatment has demonstrated an increase in intralesional CD8+ T cells in a significant proportion of patients. nih.govaacrjournals.org For example, in a phase I trial, 86% (12/14 evaluable biopsies) showed an increase in intralesional CD8+ T cells post-treatment. nih.govaacrjournals.org Another study reported increased CD8+ T-cell infiltration in treated lesions in 89% of evaluable biopsied patients receiving this compound monotherapy. ascopubs.orgresearchgate.net This increased infiltration of cytotoxic T cells is considered a key mechanism by which this compound contributes to immune-mediated anticancer activity. nih.govaacrjournals.org

Data on Increased CD8+ T-cell Infiltration:

Study TypePercentage of Patients with Increased Intralesional CD8+ T cellsNotesSource
Phase I86% (12/14 evaluable biopsies)Patients with advanced solid tumors nih.govaacrjournals.org
Phase I/II89% (of evaluable biopsied patients)Patients with advanced solid tumors ascopubs.orgresearchgate.net
Clinical StudiesIncreased infiltration observed in melanoma and sarcoma patientsEvaluated by histology in biopsies cell-stress.comresearchgate.net
Phase IIncrease in CD8+ TILs in >80% of patientsPatients with advanced/metastatic tumors researchgate.netfrontiersin.org

Expansion of T-cell Clones in Peripheral Blood and Tumor Tissue

Sequencing of the T-cell receptor repertoire has revealed a significant expansion of T-cell clones in the peripheral blood following this compound treatment. nih.govaacrjournals.orgascopubs.orgnih.gov A proportion of these expanded clones in the blood have also been detected in post-treatment tumor biopsies, suggesting that they are tumor-associated. nih.govaacrjournals.orgascopubs.orgnih.gov For instance, in one study, 49% of the expanded T-cell clones in peripheral blood were present in available tumor biopsies after treatment. nih.govaacrjournals.org Another phase I/II study found that 50% of the T-cell clones expanded in blood were detected in post-treatment biopsied tumors. ascopubs.orgnih.gov This clonal expansion indicates the generation of a systemic immune response against tumor antigens. lytixbiopharma.comtandfonline.comlytixbiopharma.com

Data on T-cell Clone Expansion:

Sample TypeObservationProportion of Expanded Clones Found in Tumor BiopsiesSource
Peripheral BloodSignificant expansion of T-cell clones after treatment49% nih.govaacrjournals.org
Peripheral BloodSignificant expansion of T-cell clones after treatment50% ascopubs.orgnih.gov
Blood and TumorSignificant expansion of T-cell clones in blood, some novel and present in tumor post-treatmentNot specified as a single percentage across studies lytixbiopharma.comlytixbiopharma.comresearchgate.net

Generation of De Novo T-cell Responses

This compound has been shown to generate de novo T-cell responses in patients. lytixbiopharma.comtandfonline.comlytixbiopharma.comresearchgate.net This means that the treatment can induce immune responses against tumor antigens that were not previously recognized by the immune system. tandfonline.com Novel T-cell reactivity against tumor antigens, including neo-peptides and tumor cell lysates, has been demonstrated following this compound treatment. tandfonline.com This generation of new T-cell clones contributes to the broadening of the antitumor immune response. tandfonline.com

Observed Abscopal Effects in Patients

Evidence of abscopal effects has been demonstrated following treatment with this compound. nih.govaacrjournals.orglytixbiopharma.comtandfonline.comascopubs.orglytixbiopharma.comfrontiersin.orgresearchgate.net The abscopal effect refers to the regression of distant, non-injected tumor lesions following treatment of a single tumor site. lytixbiopharma.comtandfonline.comlytixbiopharma.com This phenomenon indicates that the local intratumoral treatment with this compound can elicit a systemic antitumor immune response capable of targeting metastatic disease. lytixbiopharma.comtandfonline.comtandfonline.comlytixbiopharma.comlytixbiopharma.com Some patients in clinical trials have experienced marked tumor regression in distant non-injected lesions post-treatment. researchgate.net

Data on Abscopal Effects:

Study TypeObservationNotesSource
Phase IEvidence of abscopal effect demonstratedFollowing treatment with this compound nih.govaacrjournals.org
Phase I/IIAbscopal responses observedIn patients with advanced solid tumors ascopubs.org
Phase IComplete regression of injected and non-injected tumors (preclinical)Also observed in some individuals in clinical studies lytixbiopharma.comtandfonline.comfrontiersin.org
Phase IMarked tumor regression (25-82% reduction) in distant non-injected lesionsObserved in 5 out of 8 melanoma patients in one study researchgate.net
ClinicalLocal treatment leads to systemic response, reducing size of non-injected lesionsObserved in sarcoma patients lytixbiopharma.com

Combination Therapy Investigations in Clinical Settings

Clinical trials have explored the potential of combining this compound with other immunotherapies to enhance anti-tumor activity. These investigations aim to leverage this compound's ability to modify the tumor microenvironment and stimulate immune responses in conjunction with other therapeutic modalities.

This compound with Immune Checkpoint Inhibitors (e.g., Ipilimumab, Pembrolizumab)

Studies have investigated the combination of intratumoral this compound with systemic immune checkpoint inhibitors such as ipilimumab and pembrolizumab (B1139204) in patients with advanced solid tumors. A Phase 1 study evaluated this compound as monotherapy or in combination with either ipilimumab or pembrolizumab in patients with transdermally accessible tumors. The study aimed to assess safety, clinical activity, and the induction of immune responses. lytixbiopharma.com

In this Phase 1 study, this compound was administered intratumorally in combination with intravenous ipilimumab in patients with melanoma who had prior exposure to anti-PD-1 antibodies. lytixbiopharma.com Another arm of the study evaluated this compound in combination with intravenous pembrolizumab in patients with triple-negative breast cancer (TNBC). lytixbiopharma.com The study demonstrated that this compound could be administered in combination with these checkpoint inhibitors without added safety concerns. lytixbiopharma.com

Immunological analyses in the monotherapy arms of the Phase 1 study, where paired biopsy samples were available, showed that this compound can induce an increase in CD3+ and CD8+ tumor-infiltrating lymphocytes (TILs), potentially converting "cold" tumors into "hot" ones, and induce T-cell clonal expansion in peripheral blood and tumor tissue. lytixbiopharma.com Enhanced systemic efficacy and response rates have been observed after combining this compound with pembrolizumab or ipilimumab in humans based on a Phase I/II clinical study. researchgate.net

A Phase II clinical trial (ATLAS-IT-05, NCT04796194) is evaluating this compound in combination with pembrolizumab in patients with advanced solid tumors. hkdir.no This study aims to document this compound's ability to enhance the number of cancer patients responding to checkpoint inhibitors, building on results from a prior Phase I/II study that suggested the combination might be more effective than pembrolizumab alone. hkdir.no

This compound with Adoptive T-cell Therapy (e.g., Tumor-Infiltrating Lymphocytes)

The combination of this compound with adoptive T-cell therapy (ACT) using tumor-infiltrating lymphocytes (TILs) has been explored, particularly in difficult-to-treat patient populations. This compound's ability to increase TILs in tumors after intratumoral injection makes it a potential partner for ACT. biospace.comascopubs.org

A pilot trial (ATLAS-IT-04, NCT03725605) investigated the combination of intratumoral this compound and ACT using in vitro expanded TILs in patients with metastatic soft tissue sarcoma (STS). nih.govnih.gov Patients with advanced STS often have limited effective treatment options and tend to respond poorly to conventional treatments and immunotherapy. biospace.com

The ATLAS-IT-04 pilot study demonstrated the feasibility of combining this compound and adoptive T-cell therapy in patients with metastatic soft tissue sarcoma. nih.govnih.gov The treatment was considered tolerable with manageable toxicity. nih.govnih.gov The trial design involved intratumoral injections of this compound into accessible tumors prior to surgical removal, followed by the in vitro expansion of TILs and subsequent reinfusion of the expanded T cells back into the patients. biospace.comascopubs.org

Immunological data from the ATLAS-IT-04 trial indicated that the treatment induced both new and tumor-specific T cells. biospace.comlarvol.com this compound treatment was shown to induce expansion of a heterogeneous pool of T-cell clones in the blood, with a subset of these clones also detected in the tumor tissue after treatment. biospace.com Immunohistochemistry on tumor biopsies collected before and after this compound injections showed increased infiltration of CD4+ cells in some samples. ascopubs.org The study provided proof of concept that this compound generates an immune response targeting the tumor. biospace.comlarvol.com It also demonstrated that TILs could be successfully expanded in vitro from this compound pretreated tumors to clinically relevant numbers. tandfonline.com

Analysis in the ATLAS-IT-04 study aimed to identify tumor-reactive T cells in the expanded TILs and peripheral blood mononuclear cells (PBMCs) before and after treatment. ascopubs.org T-cell reactivity against in silico predicted neoantigens was demonstrated in some patients. nih.govnih.gov Additionally, de novo T-cell clones were generated and expanded in the blood following this compound injections. nih.govnih.gov Novel T cell reactivity against tumor antigens was demonstrated through ELISPOT assessment, showing induced T-cell activity against neo-peptides and tumor cell lines, indicating that this compound treatment can induce tumor-specific T-cell responses that persist for a period after ACT. tandfonline.com These findings align with previous Phase I/II trials where this compound treatment led to a significant expansion of T-cell clones in patient blood, with evidence of some clones being tumor-associated. nih.govnih.gov

Feasibility and Immunological Responses in Soft Tissue Sarcoma

Clinical Activity and Observed Responses (excluding specific percentages of response rates unless directly linked to immunological outcomes)

Clinical trials of this compound have provided insights into its anti-tumor activity and the observed responses, often linked to its immunological effects.

In a Phase I dose-escalating study of intratumoral this compound administration in patients with advanced solid tumors, this compound was found to be clinically active. aacrjournals.orgnih.gov Analysis of immune endpoints in serial biopsies indicated that this compound induces necrosis and CD8+ T-cell infiltration into the tumor microenvironment. aacrjournals.orgnih.gov Substantial volume reduction (≥30%) of injected tumors occurred in a portion of the patients, and a high percentage of biopsies showed an increase in intralesional CD8+ T cells post-treatment. aacrjournals.orgnih.gov Evidence of an abscopal effect, where non-injected lesions showed a response, was also demonstrated following treatment with this compound. aacrjournals.orgnih.gov

In the Phase 1 study evaluating this compound with immune checkpoint inhibitors, clinical activity was observed in combination arms. lytixbiopharma.comascopubs.org For instance, in evaluable TNBC patients treated with this compound plus pembrolizumab, partial responses and stable disease were reported. ascopubs.org Similarly, stable disease was observed in melanoma patients receiving this compound plus ipilimumab. ascopubs.org These responses occurred alongside the observed increases in TILs and T-cell clonal expansion induced by this compound. lytixbiopharma.comascopubs.org

The clinical activity of this compound appears to be mediated, at least in part, by its ability to induce changes in the tumor microenvironment and stimulate immune-mediated anticancer activity. aacrjournals.orgnih.gov

Here is a summary of key immunological findings and clinical observations:

Molecular and Cellular Research Methodologies Applied to Ltx 315 Studies

In Vitro Cell Culture Models (e.g., Melanoma, Epidermoid Carcinoma, Immortalized Keratinocytes)

In vitro cell culture models are fundamental for studying the direct effects of LTX-315 on cancer cells and non-malignant cells. Studies have utilized cell lines such as human melanoma cells (A375, B16F10), epidermoid carcinoma cells (A431), and immortalized normal keratinocyte cell lines (HaCaT) to assess this compound's cytotoxicity and its impact on cellular processes. nih.govverrica.comresearchgate.netnih.gov

Research using A375 melanoma cells demonstrated that this compound induces rapid plasma membrane disruption and cell death within two hours. nih.govresearchgate.net At lower concentrations, fluorescence-labeled this compound was observed to be internalized and accumulate in cytoplasmic vacuoles near mitochondria. nih.govresearchgate.net Studies comparing this compound's cytotoxicity to conventional chemotherapeutic drugs in murine rTMSC cells showed a more rapid cytotoxic effect for this compound. nih.gov

In vitro studies have also investigated the dose-dependent effects of this compound on the viability of HaCaT, A375, and A431 cells using assays like the MTT assay. nih.gov this compound significantly reduced the viability of A375 and A431 cells at concentrations above 5 µM, while affecting HaCaT cells at concentrations higher than 50 µM. nih.gov The IC50 values determined were 40 µM for HaCaT cells and 65 µM for A431 and A375 cells, indicating a degree of selectivity towards cancer cells. nih.gov

This compound has been shown to induce different cell death pathways depending on the concentration, with studies linking it to apoptosis through the mitochondrial route at 3.5 µM and a necrotic effect via plasma membrane alteration at higher concentrations (17 µM). nih.gov

Animal Models (e.g., Immunocompetent Mice, Conditional Genetic Mouse Models)

Animal models, particularly immunocompetent mice and conditional genetic mouse models, are crucial for evaluating this compound's anti-tumor efficacy in a complex in vivo environment and understanding its immunomodulatory properties. frontiersin.orgtandfonline.comnih.govnih.govaacrjournals.orgkcl.ac.ukuib.nonih.govresearchgate.net

Conditional genetic mouse models, including Braf- and Pten-driven melanoma and Kras- and P53-driven soft tissue sarcoma models, have been used to evaluate this compound's effects on tumors that are often resistant to standard treatments. verrica.comresearchgate.netcell-stress.com this compound mediated significant anti-tumor effects in these models, delaying tumor progression. verrica.comresearchgate.netcell-stress.com

Studies in immunocompetent C57BL/6 mice and immunodeficient nude mice bearing KPC tumors have highlighted the involvement of the immune system in this compound's anti-cancer activity. nih.gov this compound treatment showed a stronger inhibitory effect on tumor growth in immunocompetent mice compared to nude mice. nih.gov

Animal models have also been used to investigate the abscopal effect of this compound, where treatment of a primary tumor leads to the regression of distant, untreated lesions. tandfonline.comnih.govnih.govaacrjournals.org This effect has been observed in rat sarcoma models and in clinical trials. nih.govnih.govaacrjournals.org

Histological and Immunohistochemical Analysis (e.g., CD3+, CD8+ Staining, Necrosis Assessment)

Histological and immunohistochemical (IHC) analysis are widely used to examine the changes in tumor tissue following this compound treatment, including the extent of necrosis and the infiltration of immune cells. frontiersin.orgd-nb.infonih.govnih.govaacrjournals.orgcell-stress.comfigshare.comlytixbiopharma.comnih.govtandfonline.comresearchgate.net

Studies have consistently shown that this compound induces extensive tumor necrosis. d-nb.infonih.govnih.govaacrjournals.orgtandfonline.comnih.govtandfonline.com Histological investigations of treated tumors reveal significant hemorrhagic necrosis of the tumor parenchyma. tandfonline.com Assessment of necrosis in tumor samples before and after this compound treatment has shown increased necrosis in a proportion of samples. nih.govtandfonline.com

IHC staining for immune cell markers, particularly CD3+ (total T cells) and CD8+ (cytotoxic T cells), is commonly performed to evaluate immune cell infiltration into the tumor microenvironment. frontiersin.orgd-nb.infonih.govaacrjournals.orgtandfonline.comcell-stress.comfigshare.comnih.govtandfonline.comresearchgate.net this compound treatment leads to a substantial increase in the infiltration of CD3+ and CD8+ T cells into the tumor parenchyma. d-nb.infonih.govaacrjournals.orgtandfonline.comcell-stress.comnih.govtandfonline.comresearchgate.net This increased infiltration of cytotoxic T cells correlates with tumor regression in treated animals. nih.gov In some studies, increased CD4+ T cell infiltration has also been observed. d-nb.infonih.govtandfonline.com

IHC analysis has also been used to assess immune cell infiltration in bystander (non-injected) lesions, providing evidence of a systemic immune response and abscopal effect. nih.govtandfonline.com

Flow Cytometry for Immune Cell Characterization

Flow cytometry is employed to provide a more detailed characterization of the immune cell populations within the tumor microenvironment and peripheral blood following this compound treatment. frontiersin.orgd-nb.infoverrica.comnih.govcell-stress.comfigshare.comtandfonline.com This technique allows for the identification and quantification of various immune cell subsets.

Flow cytometry analysis has confirmed the increased infiltration of CD45+ immune cells into the tumor parenchyma after this compound treatment. d-nb.info CD45 is expressed on all leukocytes. d-nb.info The increase in CD45+ cells suggests the involvement of various immune cell types, not limited to CD8+ T cells. d-nb.info

Flow cytometry is also used to specifically quantify CD8+ T cell infiltration in both treated and distant untreated lesions, further supporting the induction of a systemic immune response and abscopal effect. nih.gov Studies have also used flow cytometry to examine changes in the proportion of other immune cells, such as CD4+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs), in the tumor microenvironment. d-nb.infotandfonline.com this compound has been shown to decrease the local abundance of immunosuppressive cells like Tregs and MDSCs while increasing effector T cells. tandfonline.comtandfonline.com

Flow cytometry has also been utilized to assess the engulfment of this compound-nucleic acid complexes by human monocyte-derived dendritic cells (monoDCs). frontiersin.org

T-cell Receptor (TCR) Repertoire Sequencing

T-cell receptor (TCR) repertoire sequencing is a technique used to analyze the diversity and expansion of T cell clones in response to this compound treatment. d-nb.infonih.govkcl.ac.ukfigshare.comtandfonline.comresearchgate.netascopubs.org This method helps to understand the specificity and breadth of the anti-tumor immune response generated.

Sequencing of the TCR repertoire in peripheral blood and tumor biopsies has revealed significant expansion of T cell clones after this compound treatment. nih.govaacrjournals.orgkcl.ac.ukfigshare.comresearchgate.netascopubs.org A notable proportion of the expanded T cell clones identified in the peripheral blood have also been detected in post-treatment tumor biopsies, suggesting that these are tumor-associated T cells. nih.govaacrjournals.orgkcl.ac.ukfigshare.comresearchgate.netascopubs.org

TCR sequencing data indicates that this compound monotherapy induces polyclonal T cell responses and enhances the tumor-infiltrating lymphocyte (TIL) population. ascopubs.org Studies have shown that this compound treatment induces the significant expansion of a higher number of T cell clones in the periphery compared to healthy individuals. tandfonline.com

Western Blotting for DAMPs and Protein Translocation

Western blotting is a technique used to detect and quantify specific proteins, including danger-associated molecular pattern molecules (DAMPs), and to assess protein translocation within cells or their release into the extracellular environment. frontiersin.orgresearchgate.netnih.govuib.noascopubs.orgresearchgate.net

Western blot analysis has been instrumental in demonstrating the release of DAMPs, such as high-mobility group box 1 (HMGB1) and high-mobility group nucleosome-binding 1 (HMGN1), from cancer cells following this compound treatment. frontiersin.orgresearchgate.netnih.govuib.noresearchgate.net Studies have shown a time-dependent increase in HMGB1 and HMGN1 levels in the culture supernatants of this compound-treated melanoma cells, accompanied by a reduction in cell lysates, indicating translocation and release. frontiersin.orgnih.gov

Western blotting has also been used to investigate the activation of intracellular signaling pathways in dendritic cells treated with this compound, such as NF-κB and MAPK pathways, and to detect the production of pro-IL-1β. frontiersin.org The translocation of HMGB1 from the nuclear compartment into the culture supernatant following this compound treatment has been confirmed by Western blot. researchgate.netnih.gov

Fluorescence Microscopy for Subcellular Localization and Mitochondrial Morphology

Fluorescence microscopy is utilized to visualize the subcellular localization of this compound within cells and to examine its impact on cellular organelles, particularly mitochondria. frontiersin.orgnih.govresearchgate.netnih.govlytixbiopharma.comnih.govlytixbiopharma.com

Studies using fluorescence-labeled this compound have shown that the peptide rapidly penetrates the plasma membrane and accumulates in cytoplasmic vacuoles in close proximity to the mitochondria at lower concentrations. nih.govresearchgate.net This suggests that mitochondria are intracellular targets of this compound. nih.govresearchgate.netnih.gov

Fluorescence microscopy, often in conjunction with dyes sensitive to mitochondrial membrane potential (e.g., Mitotracker), has demonstrated that this compound treatment leads to the depolarization of the mitochondrial membrane potential. nih.govresearchgate.netnih.govnih.gov this compound also disrupts the tubular mitochondrial network, causing its fragmentation, as measured by fluorescence microscopy and morphometric analysis. nih.gov This supports the mitochondriotoxic action of this compound. nih.gov

Confocal microscopy with propidium (B1200493) iodide (PI) staining has been used to assess plasma membrane integrity and rapid cell death induced by this compound. researchgate.net Fluorescence microscopy has also been used to assess the protection of this compound-nucleic acid complexes from degradation by DNase I or RNase A. frontiersin.orgresearchgate.net

Multiomic Analysis for Target Identification

Multiomic analysis has been employed in studies investigating this compound to identify potential targets and downstream signaling pathways. researchgate.netnih.govresearchgate.netnih.gov This approach integrates data from multiple biological layers to gain a comprehensive understanding of the cellular effects of this compound.

In studies focusing on anti-pancreatic cancer immunity induced by this compound, multiomic analysis was used to identify ATP11B as a potential target of this compound. researchgate.netnih.govresearchgate.netnih.gov ATP11B was found to be a critical regulator in maintaining the expression of programmed cell death ligand 1 (PD-L1) in pancreatic cancer cells. researchgate.netnih.govresearchgate.netnih.gov The identification of ATP11B as a target through multiomic analysis suggests a mechanism by which this compound may induce PD-L1 downregulation, contributing to the reactivation of the immune microenvironment and the induction of an antitumor immune response. researchgate.netnih.govnih.gov

Transcriptomics analysis, as part of multiomic studies, has identified top regulated pathways in cancer cells treated with this compound. These pathways include those involved in the production of molecular mediators of inflammatory response, regulation of cytokine production, positive regulation of chemokine production, and antigen presentation. researchgate.net

Immunoprecipitation and Immunofluorescence for Protein Interactions

Immunoprecipitation and immunofluorescence techniques have been utilized to investigate protein interactions and cellular localization related to this compound activity. aacrjournals.orgnih.govoncotarget.comresearchgate.netnih.gov

Immunoprecipitation has been used to study the interaction between ATP11B and PD-L1, revealing that ATP11B interacts with PD-L1 in a CMTM6-dependent manner. researchgate.netnih.govnih.gov This interaction is suggested to be critical for the recycling of PD-L1. researchgate.net

Immunofluorescence staining has been applied to assess the immune microenvironment in tumors treated with this compound, including the infiltration of CD3+ and CD8+ cells. researchgate.net It has also been used to detect the cellular localization of this compound and the release of mitochondrial intermembrane proteins. aacrjournals.orgoncotarget.comnih.gov For instance, immunofluorescence staining of fixed and permeabilized cells has shown the release of cytochrome c into the cytosol following this compound treatment, consistent with mitochondrial membrane permeabilization. oncotarget.com Immunofluorescence has also been used to detect the exposure of calreticulin (B1178941) on the surface of viable cells after this compound treatment, a characteristic of immunogenic cell death. aacrjournals.orgresearchgate.net

Studies have shown that this compound treatment can lead to the translocation of proteins like HMGB1 from the cell lysate to the supernatant, as detected by Western blot, indicating their release from cells. aacrjournals.orgnih.gov

ProteinCellular Location (Untreated)Cellular Location (this compound Treated)Detection MethodReference
SMACGranular distributionCytosol (diffuse)Immunofluorescence oncotarget.com
Cytochrome cMitochondriaCytosolImmunofluorescence oncotarget.com
HMGB1LysateSupernatantWestern blot aacrjournals.orgnih.gov
CalreticulinIntracellular/ERCell surface exposureImmunofluorescence aacrjournals.orgresearchgate.net

These techniques provide valuable insights into the protein-protein interactions and cellular events that underpin the mechanism of action of this compound, including its effects on membrane integrity, mitochondrial function, and the induction of immunogenic cell death. aacrjournals.orgresearchgate.netnih.govoncotarget.comresearchgate.netnih.gov

Future Research Directions for Ltx 315

Elucidation of Specific Cellular Targets beyond Membranes and Mitochondria (e.g., ATP11B-PD-L1 axis)

While LTX-315 is known to primarily target and disrupt cancer cell membranes and mitochondria, ongoing research aims to identify additional specific intracellular targets that contribute to its multifaceted effects. wikipedia.orgfishersci.canih.govciteab.comselleckchem.com Recent studies have highlighted the ATP11B-PD-L1 axis as a potential novel target, particularly in the context of pancreatic cancer. novoprolabs.comnih.govnih.govresearchgate.net Research indicates that this compound treatment can lead to the downregulation of PD-L1 expression in pancreatic cancer cells. novoprolabs.comnih.gov This effect is mediated, at least in part, through ATP11B, which has been identified as a potential target of this compound and a crucial regulator of PD-L1 expression in these cells. novoprolabs.comnih.gov The proposed mechanism involves ATP11B interacting with CMTM6 in a manner that influences the lysosomal degradation of PD-L1. novoprolabs.comnih.gov Depletion of ATP11B has been shown to promote CMTM6-mediated lysosomal degradation of PD-L1, thereby reactivating the immune microenvironment and inducing an anti-tumor immune response. novoprolabs.comnih.gov Further research is needed to fully elucidate the precise interactions and downstream signaling pathways involved in this compound's targeting of ATP11B and its broader implications for cancer immunity beyond pancreatic cancer.

Optimization of Combination Therapy Regimens and Sequencing

A significant area of future research involves optimizing the combination of this compound with other cancer therapies to enhance efficacy and overcome resistance. Preclinical studies have demonstrated synergistic effects when this compound is combined with immune checkpoint inhibitors (ICIs), such as PD-1/PD-L1 blockade and CTLA4 blockade. nih.govnovoprolabs.comnih.govwikipedia.orgciteab.combiorxiv.orguni.lunih.gov this compound's ability to induce immunogenic cell death and increase T-cell infiltration in "cold" tumors makes it a promising partner for ICIs, which are often more effective in "hot", inflamed tumors. fishersci.canih.govciteab.comresearchgate.netwikipedia.orgciteab.com Studies have explored the sequencing of these combinations, with some preclinical data suggesting that CTLA4 blockade followed by this compound can lead to synergistic therapeutic effects. biorxiv.org Combinations with chemotherapy agents like doxorubicin (B1662922) and cyclophosphamide (B585) have also shown synergistic potential in preclinical models, particularly in challenging-to-treat cancers like triple-negative breast cancer. nih.govdovepress.comciteab.com Clinical trials investigating this compound in combination with adoptive T-cell therapy are also underway, aiming to leverage this compound's ability to prime the tumor microenvironment for enhanced T-cell activity. wikipedia.orgwikipedia.orgnih.gov Future research will focus on determining the optimal dosing, scheduling, and sequencing of this compound in various combination regimens to maximize anti-tumor responses while minimizing potential adverse effects.

Further Characterization of Systemic Immune Memory

The induction of a durable, systemic anti-tumor immune memory is a critical goal of cancer immunotherapy. Preclinical studies with this compound have provided compelling evidence of its ability to generate long-lasting protective immune responses. nih.govnih.govguidetopharmacology.orgguidetopharmacology.orguni.lufishersci.caguidetopharmacology.org In various animal models, treatment with this compound has resulted in complete tumor regression and protection against subsequent tumor rechallenge with the same cancer cells. nih.govnih.govguidetopharmacology.orgguidetopharmacology.orgfishersci.caguidetopharmacology.org This indicates the establishment of immunological memory capable of recognizing and eliminating residual or recurrent disease. Clinical data from phase I trials also support the induction of systemic immunity, showing clonal expansion of T-cells in the peripheral blood of patients after this compound treatment, with a significant proportion of these expanded clones detected within the tumor biopsies post-treatment. fishersci.caresearchgate.netciteab.comnih.gov Further research is needed to comprehensively characterize the nature and longevity of the immune memory induced by this compound. This includes identifying the specific tumor antigens that elicit this memory response, understanding the roles of different immune cell subsets (such as memory T cells and B cells), and developing strategies to further enhance and sustain this systemic immunity for long-term cancer control.

Investigation of this compound in Other Cancer Types and Treatment-Resistant Settings

This compound has demonstrated activity across a range of cancer types in preclinical models, including melanoma, sarcoma, breast cancer, and pancreatic cancer. nih.govnih.govdovepress.comciteab.comguidetopharmacology.orgguidetopharmacology.orgresearchgate.netwikipedia.orgciteab.combiorxiv.orguni.lunih.govnih.govhznu.edu.cnnih.gov Its unique membranolytic mechanism and ability to induce immunogenic cell death suggest potential applicability in various solid tumors. Future research will continue to explore the efficacy of this compound in a broader spectrum of cancer types, including those that are traditionally considered less immunogenic or resistant to existing therapies. Preclinical data has shown this compound's potential to overcome resistance to certain immunotherapies, such as CTLA4 blockade, and its activity in models resistant to checkpoint inhibitors. wikipedia.orgbiorxiv.orguni.luhznu.edu.cn Investigating this compound in treatment-resistant settings is crucial for addressing a significant unmet need in oncology. Ongoing and future clinical trials will be essential to evaluate the clinical activity of this compound as a monotherapy and in combination with other agents in diverse cancer populations and in patients who have failed previous treatments. Clinical trials are currently evaluating this compound in transdermally accessible cancers, including melanoma, lymphoma, soft tissue sarcoma, and squamous cell carcinoma. guidetopharmacology.orgguidetopharmacology.org

Q & A

Q. How is the IC50 of LTX-315 determined in different cancer cell lines?

To calculate the half-maximal inhibitory concentration (IC50), researchers use viability assays such as MTT, ATP-based luminescence, or propidium iodide (PI) uptake. For this compound, PI uptake is particularly effective due to its rapid membrane-disrupting effects. Cells are treated with varying peptide concentrations (e.g., 10–100 μM) and incubated for short durations (5–60 minutes). Fluorescence intensity of PI, which binds to DNA in membrane-compromised cells, is measured via flow cytometry or plate readers. Dose-response curves are plotted to derive IC50 values. For example, this compound showed an IC50 of 17 μM in A375 melanoma cells after 60 minutes .

Q. What experimental methods are used to assess this compound’s effect on cell membrane integrity?

Membrane integrity is evaluated using:

  • Propidium Iodide (PI) Staining : PI enters cells with compromised membranes, emitting fluorescence upon DNA binding. Flow cytometry quantifies the percentage of PI-positive cells post-treatment .
  • Lactate Dehydrogenase (LDH) Release : Cytosolic LDH leaks into the supernatant upon membrane rupture, measured via enzymatic assays .
  • Live-Cell Imaging : Time-lapse microscopy captures real-time membrane disruption, such as cell shrinkage or content leakage, as seen in A375 cells treated with this compound .

Q. How do researchers design experiments to study this compound’s impact on cell cycle progression?

Cell cycle analysis involves synchronizing cells (e.g., serum starvation) and treating them with this compound. Post-treatment, cells are fixed, stained with PI (for DNA content), and analyzed via flow cytometry. Histograms distinguish phases (G1, S, G2/M) and sub-G1 populations (indicative of apoptosis). For instance, this compound caused G1 arrest in A431 epidermoid carcinoma cells but induced sub-G1 peaks in non-tumor HaCaT keratinocytes, highlighting differential responses .

Advanced Research Questions

Q. How can conflicting data on this compound’s cell death mechanisms (apoptosis vs. necrosis) be resolved?

Discrepancies arise from this compound’s dual effects: rapid necrosis (via membrane lysis) and mitochondrial-mediated death (independent of caspases). To resolve this:

  • Caspase Activity Assays : Western blotting for cleaved caspase-3 or fluorogenic substrates (e.g., DEVD-AMC) confirm apoptosis. This compound does not activate caspases, ruling out classical apoptosis .
  • Electron Microscopy : Ultrastructural changes (e.g., mitochondrial swelling, membrane blebbing) differentiate necrosis from apoptosis .
  • BAX/BAK Knockout Models : Cells lacking these pro-apoptotic proteins remain sensitive to this compound, confirming caspase-independent pathways .

Q. What methodologies are employed to evaluate this compound’s mitochondrial targeting and its role in cytotoxicity?

  • Fluorescent Tagging : this compound conjugated to FITC or TAMRA is tracked via confocal microscopy. Accumulation near mitochondria is observed within 30 minutes .
  • Mitochondrial Membrane Potential (ΔΨm) : JC-1 dye or TMRE fluorescence shifts (from red to green) indicate depolarization. This compound reduces ΔΨm within 15 minutes .
  • Mitochondrial Depletion Models : Cells with Parkin-induced mitophagy (lacking mitochondria) show resistance to this compound, confirming mitochondrial dependency .

Q. How should researchers design in vivo studies to assess this compound-induced immune responses?

  • Mouse Tumor Models : Implant syngeneic (e.g., B16F10 melanoma) or patient-derived xenografts. Intratumoral this compound injections (e.g., 1–5 mg/kg) are administered to monitor tumor volume and survival .
  • Immune Profiling : Flow cytometry of tumor-infiltrating lymphocytes (e.g., CD8+ T cells, macrophages) post-treatment quantifies immune activation. This compound increases CD8+ T cell infiltration in Braf/Pten-driven melanomas .
  • DAMP Measurement : ELISA or luminescence assays detect released DAMPs (e.g., ATP, HMGB1) in serum or tumor homogenates .

Q. What approaches are used to analyze the role of Bax/Bak proteins in this compound-mediated cytotoxicity?

  • Genetic Knockouts : Use CRISPR/Cas9 to generate BAX/BAK-deficient cell lines (e.g., HCT116). Compare viability with wild-type cells after this compound treatment .
  • BAX Translocation Assays : GFP-tagged BAX is monitored via live imaging. This compound induces BAX aggregation at mitochondria, albeit less robustly than staurosporine .
  • BH3 Profiling : Peptides mimicking BH3 domains are used to assess mitochondrial priming. This compound’s efficacy correlates with BAX/BAK activation .

Q. How do researchers address discrepancies in this compound’s effects on tumor vs. non-tumor cells?

  • Selective Toxicity Assays : Compare IC50 values in paired cell lines (e.g., A375 melanoma vs. HaCaT keratinocytes). This compound shows lower IC50 in cancer cells due to membrane composition differences .
  • Lipidomics : Analyze membrane lipid ratios (e.g., phosphatidylserine exposure) via mass spectrometry. Cancer cells’ anionic surfaces enhance this compound binding .
  • Transcriptomic Profiling : RNA-seq identifies survival pathways (e.g., autophagy, ROS detoxification) upregulated in resistant normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.